molecular formula C9H11NO B1588504 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 35308-68-0

2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No. B1588504
CAS RN: 35308-68-0
M. Wt: 149.19 g/mol
InChI Key: HJIYEKHYUGHTAC-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one , also known as 4,5,6,7-Tetrahydroindole , is a versatile building block used for the synthesis of more complex pharmaceutical compounds. It serves as an intermediate in the preparation of various organic molecules, including indoles and related heterocyclic structures .


Synthesis Analysis

  • 4,5,6,7-Tetrahydroindoles are valuable intermediates due to their easy aromatization. They can be used to synthesize indoles, which are important heterocyclic structures with biological and pharmaceutical activities .
  • One method involves condensing 4,5,6,7-tetrahydroindole with cyanoacetate, leading to the formation of 1-ethylthio-2-cyano-4,5,6,7-tetrahydrocyclohexa-[c]-3H-pyrrolizin-3-one .

Molecular Structure Analysis

The molecular formula of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one is C9H11NO . It has a tetrahydroindole core with a methyl group at position 2 .


Chemical Reactions Analysis

  • Iodination of 1,5,6,7-tetrahydro-4H-indol-4-one using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) yields the α-iodo derivative as the main product .

Scientific Research Applications

Antitumor Agent Synthesis

This compound serves as a reactant in the synthesis of psammopemmin A , which has potential as an antitumor agent. This application is significant due to the ongoing search for new and effective cancer treatments .

C-H Insertion Reactions

It is used in the synthesis of 1,3,4,5-tetrahydrobenzindole β-ketoesters and tricyclic tetrahydrobenzindoles via C-H insertion reactions. These compounds have a variety of potential applications in medicinal chemistry .

Guanylate Cyclase Inhibitors

The compound is a precursor in preparing tricyclic indole and dihydroindole derivatives , which act as inhibitors of guanylate cyclase. This enzyme is a target for drug development in various diseases .

Pd-catalyzed Intramolecular C-H Bond Functionalization

It is involved in the preparation of condensed pyrroloindoles through Pd-catalyzed intramolecular C-H bond functionalization of (halobenzyl)pyrroles. This process is important for creating complex molecular structures found in many bioactive molecules .

Enantioselective Preparation of Arylalkenyl Indoles

The compound is used in the enantioselective preparation of arylalkenyl indoles via asymmetric C-H insertion of rhodium carbenoids. Enantioselective syntheses are crucial for creating compounds with specific chirality, which can have different biological activities .

Indole Mimetics

Indole derivatives, including this compound, are important structure motifs in medicinal chemistry as indole mimetics containing a significant amount of sp3-hybridized carbon atoms. These mimetics are useful for studying biological pathways and developing therapeutic agents .

Biological Activity Studies

Indole derivatives are known for their diverse biological activities. They are studied for their potential in treating various disorders and diseases due to their presence in many natural compounds .

Safety and Hazards

  • HS Code : 2933998090

Future Directions

Research on 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one could explore its applications in drug discovery, catalysis, and materials science. Investigating its reactivity and potential biological activities may lead to novel compounds with therapeutic relevance .

properties

IUPAC Name

2-methyl-1,5,6,7-tetrahydroindol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-5-7-8(10-6)3-2-4-9(7)11/h5,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIYEKHYUGHTAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431115
Record name 2-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one

CAS RN

35308-68-0
Record name 2-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the choice of solvent crucial in the Mannich reaction of 1,5,6,7-Tetrahydro-2-methyl-4H-indol-4-one?

A1: The research paper ["Mannich reaction of 3-ethyl-1,5,6,7-tetrahydro- 2-methyl-4H-indol-4-one and the characterization of the hydroxymethylated by-product"] [] demonstrates that using acetic acid as a solvent in the Mannich reaction of 1,5,6,7-Tetrahydro-2-methyl-4H-indol-4-one leads to an undesired side reaction. Instead of the anticipated Mannich product, N-hydroxymethyl-3-ethyl-1,5,6,7-tetrahydro-2-methyl-4H-indol-4-one is formed through a hydroxymethylation process. This highlights the significant impact of solvent choice on the reaction pathway and product outcome. Therefore, alternative solvents are necessary to achieve the desired Mannich product.

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